molecular formula C14H25IO6 B12520072 Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate CAS No. 654672-96-5

Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate

Cat. No.: B12520072
CAS No.: 654672-96-5
M. Wt: 416.25 g/mol
InChI Key: JMVBFNQCRHQETA-UHFFFAOYSA-N
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Description

Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate is an organic compound with the molecular formula C14H25IO6This compound is of interest due to its unique structure, which includes both iodopropyl and dimethoxyethyl groups, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the formation of the enolate ion from diethyl propanedioate by treatment with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-iodopropyl bromide, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted malonates, carboxylic acids, and various reduced or oxidized derivatives .

Scientific Research Applications

Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodopropyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or other transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A simpler ester without the iodopropyl and dimethoxyethyl groups.

    Diethyl (2,2-dimethoxyethyl)malonate: Lacks the iodopropyl group.

    Diethyl (3-iodopropyl)malonate: Lacks the dimethoxyethyl group.

Uniqueness

Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate is unique due to the presence of both iodopropyl and dimethoxyethyl groups, which provide additional reactivity and versatility in organic synthesis compared to its simpler counterparts .

Properties

CAS No.

654672-96-5

Molecular Formula

C14H25IO6

Molecular Weight

416.25 g/mol

IUPAC Name

diethyl 2-(2,2-dimethoxyethyl)-2-(3-iodopropyl)propanedioate

InChI

InChI=1S/C14H25IO6/c1-5-20-12(16)14(8-7-9-15,13(17)21-6-2)10-11(18-3)19-4/h11H,5-10H2,1-4H3

InChI Key

JMVBFNQCRHQETA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCI)(CC(OC)OC)C(=O)OCC

Origin of Product

United States

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